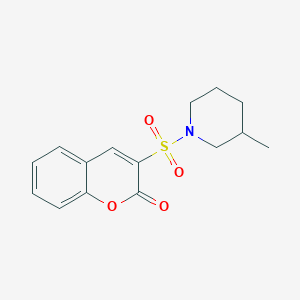

3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

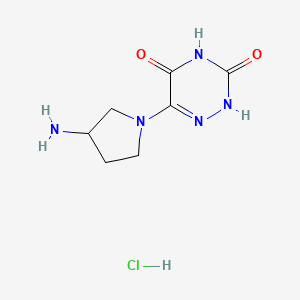

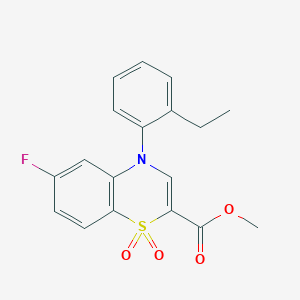

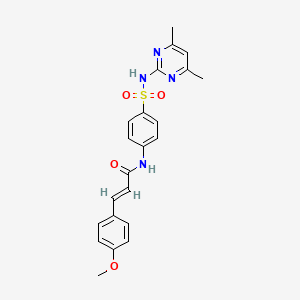

The compound “3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one” is a derivative of chromen-2-one with a 3-methylpiperidine group attached via a sulfonyl linkage. Chromen-2-one derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The 3-methylpiperidine moiety is a common structural fragment in medicinal chemistry, known for its role in increasing lipophilicity and improving bioavailability .

Molecular Structure Analysis

The compound contains a chromen-2-one moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position. It also contains a 3-methylpiperidine group, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached at the 3-position .Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions, including those involving their nitrogen atom or any functional groups they may carry . Chromen-2-one derivatives can undergo reactions at their carbonyl group or aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase its polarity and affect its solubility .Wissenschaftliche Forschungsanwendungen

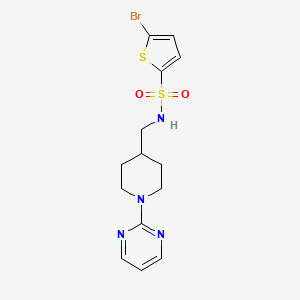

Antimicrobial Applications

One study focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds, including chromene derivatives, showed promising results in in vitro antibacterial and antifungal activities, highlighting their potential as therapeutic agents against microbial infections (Darwish et al., 2014).

Synthetic Methodologies

Research has also been conducted on the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols, providing insights into efficient transformation methods under various reaction conditions. This work underscores the compound's role in facilitating complex chemical syntheses with potential implications for pharmaceutical development (Chang & Tsai, 2018).

Environmentally Benign Synthesis

Another significant application involves the environmentally benign and diversity-oriented synthesis of medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This method highlights the compound's utility in green chemistry, emphasizing its role in synthesizing valuable chemical entities with minimal environmental impact (Pandit et al., 2016).

Heterogeneous Catalysis

The compound has also been studied in the context of heterogeneous catalysis, where sulfonic acid-functionalized materials were used for the synthesis of chromenes in an aqueous medium. This research illustrates the compound's applicability in catalysis, contributing to more sustainable and efficient chemical processes (Saikia & Saikia, 2016).

Fluorescence Probes and Sensors

Furthermore, derivatives of this compound have been utilized in the development of two-photon fluorescence probes for mitochondria imaging and detection of sulfite/bisulfite in living cells. This application demonstrates the compound's potential in biomedical research, particularly in cellular imaging and diagnostics (Wang et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-5-4-8-16(10-11)21(18,19)14-9-12-6-2-3-7-13(12)20-15(14)17/h2-3,6-7,9,11H,4-5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWUHDKJJRFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)

![2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride](/img/structure/B2470481.png)

![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)

![Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2470491.png)

![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)